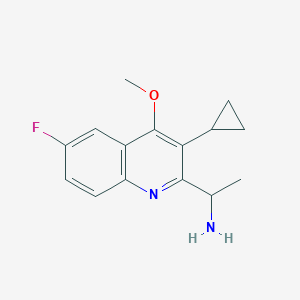
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core substituted with a cyclopropyl group at position 3, a fluorine atom at position 6, and a methoxy group at position 4, along with an ethanamine side chain at position 2. This combination of substituents imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, fluoro, and methoxy groups through various substitution reactions. The final step involves the attachment of the ethanamine side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents.
科学的研究の応用
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but distinct structural features.
Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains due to its unique substituents.
Uniqueness: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine stands out due to its specific combination of substituents, which impart unique chemical and biological properties. Its cyclopropyl group, in particular, contributes to its distinct steric and electronic characteristics, making it a valuable compound for various research applications.
特性
分子式 |
C15H17FN2O |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
1-(3-cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C15H17FN2O/c1-8(17)14-13(9-3-4-9)15(19-2)11-7-10(16)5-6-12(11)18-14/h5-9H,3-4,17H2,1-2H3 |
InChIキー |
HJFXLXRPJGBYQE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3CC3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
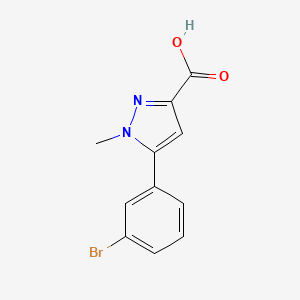
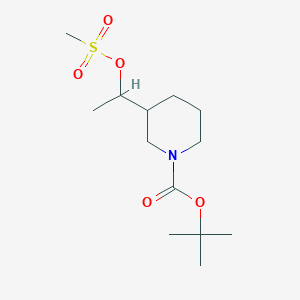


![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
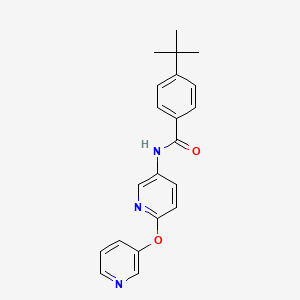


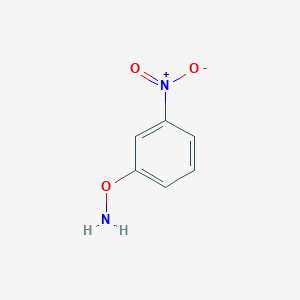
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
